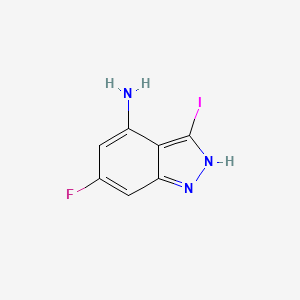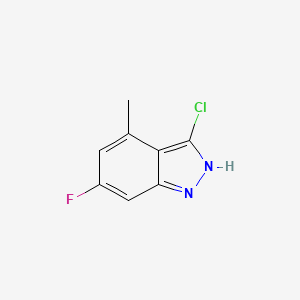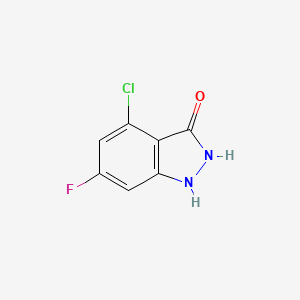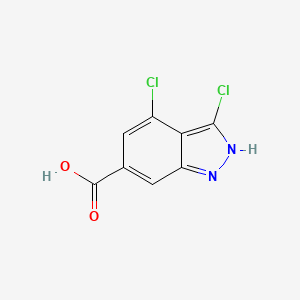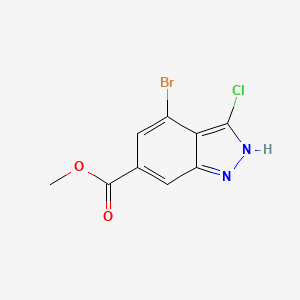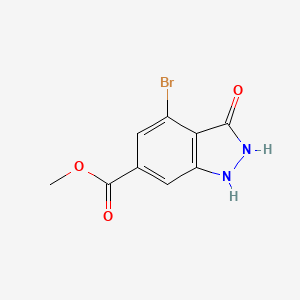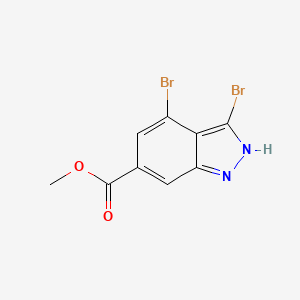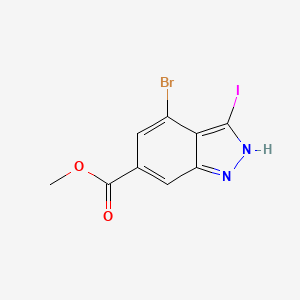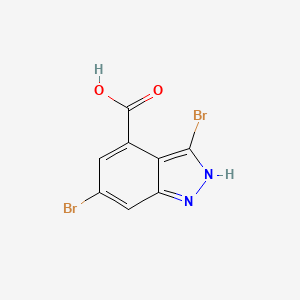
6-Bromo-3-formyl-4-indazolecarboxylic acid
Vue d'ensemble
Description
6-Bromo-3-formyl-4-indazolecarboxylic acid, also known as 6-Br-3-FCA, is a brominated carboxylic acid that is used in various scientific research applications. It is a derivative of indazole with a bromine atom and a formyl group attached to the indazole ring. 6-Br-3-FCA has several unique properties that make it attractive for a variety of uses, including its ability to act as a substrate for certain enzymes, its solubility in aqueous solutions, and its stability in a wide range of temperatures and pH levels.
Applications De Recherche Scientifique
6-Bromo-3-formyl-4-indazolecarboxylic acid is used in a variety of scientific research applications, including in the study of enzyme-catalyzed reactions, in the study of drug metabolism, and in the study of biochemical pathways. It can act as a substrate for enzymes such as cytochrome P450 and thymidylate synthase, making it useful in the study of enzyme-catalyzed reactions. It can also be used to study drug metabolism, as it can act as a prodrug for drugs such as methotrexate. Finally, it can be used to study biochemical pathways, as it can act as a substrate for enzymes involved in the biosynthesis of purines and pyrimidines.
Mécanisme D'action
The mechanism of action of 6-Bromo-3-formyl-4-indazolecarboxylic acid is primarily dependent on its ability to act as a substrate for certain enzymes. When 6-Bromo-3-formyl-4-indazolecarboxylic acid is used as a substrate for an enzyme, it can be converted into a variety of products, depending on the enzyme and the reaction conditions. For example, when 6-Bromo-3-formyl-4-indazolecarboxylic acid is used as a substrate for cytochrome P450, it can be converted into various metabolites, including 6-bromo-3-hydroxy-4-indazolecarboxylic acid and 6-bromo-3-hydroxy-4-indazolecarboxylamide.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Bromo-3-formyl-4-indazolecarboxylic acid are largely dependent on the enzyme that it is used as a substrate for and the reaction conditions. For example, when 6-Bromo-3-formyl-4-indazolecarboxylic acid is used as a substrate for cytochrome P450, it can be converted into various metabolites, which can then be further metabolized by other enzymes. These metabolites can have a variety of effects on the body, including the inhibition of certain enzymes or the activation of certain pathways. In addition, 6-Bromo-3-formyl-4-indazolecarboxylic acid can also act as a prodrug for drugs such as methotrexate, which can lead to various biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-Bromo-3-formyl-4-indazolecarboxylic acid in laboratory experiments is its solubility in aqueous solutions. This makes it easy to use in a variety of experiments, as it can be easily dissolved in water or other solvents. In addition, 6-Bromo-3-formyl-4-indazolecarboxylic acid is also stable in a wide range of temperatures and pH levels, making it suitable for use in a variety of laboratory experiments.
The main limitation of using 6-Bromo-3-formyl-4-indazolecarboxylic acid in laboratory experiments is its cost. 6-Bromo-3-formyl-4-indazolecarboxylic acid is relatively expensive compared to other compounds, so it may not be feasible to use it in certain experiments. In addition, it can be difficult to obtain 6-
Propriétés
IUPAC Name |
6-bromo-3-formyl-2H-indazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O3/c10-4-1-5(9(14)15)8-6(2-4)11-12-7(8)3-13/h1-3H,(H,11,12)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWALVSNSOFONE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)C=O)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-formyl-4-indazolecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



